molecular formula C12H13ClN4 B1481384 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline CAS No. 2098038-67-4

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

Cat. No.: B1481384
CAS No.: 2098038-67-4
M. Wt: 248.71 g/mol
InChI Key: WYXHTKNVWXYWSA-UHFFFAOYSA-N
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Description

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), exhibiting dual inhibitory activity . These interactions are crucial as they can modulate various signaling pathways and epigenetic modifications, making the compound a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit cell proliferation in cancer cell lines such as K562 and Hut78 . The compound influences cell signaling pathways by inhibiting PI3K, which is involved in cell growth and survival, and HDAC, which affects gene expression through epigenetic modifications . This dual inhibition leads to altered gene expression and reduced cellular metabolism, ultimately resulting in decreased cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PI3K and HDAC . The compound inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . Additionally, it inhibits HDAC, leading to increased acetylation of histones and other proteins, which can alter gene expression and promote apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that the compound maintains its efficacy over extended periods, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including weight loss and mild organ toxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain cellular compartments, such as the nucleus, where it exerts its inhibitory effects on HDAC . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the nucleus, where it interacts with HDAC and modulates gene expression . Additionally, it may be found in other cellular compartments, such as the cytoplasm, where it can interact with PI3K and influence signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations .

Properties

IUPAC Name

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-4-2-1-3-9(10)14/h1-4,7H,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXHTKNVWXYWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 3
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 4
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 6
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.